molecular formula C18H14F3NO4 B028808 rac Fmoc-trifluoromethylalanine CAS No. 1219349-78-6

rac Fmoc-trifluoromethylalanine

Cat. No. B028808
M. Wt: 365.3 g/mol
InChI Key: GSEIXNCKLHONCZ-UHFFFAOYSA-N
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Description

“rac Fmoc-trifluoromethylalanine” is a chemical compound with the molecular formula C18H14F3NO4 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “rac Fmoc-trifluoromethylalanine” is quite complex. It contains a total of 42 bonds, including 28 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The molecule also includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .

Scientific Research Applications

Self-Assembly and Hydrogel Formation

  • Hydrogelation and Self-Assembly : Studies have shown that Fmoc-protected aromatic amino acids, including derivatives of phenylalanine, exhibit the capability to undergo efficient self-assembly and promote hydrogelation in aqueous solvents. This is attributed to the hydrophobic and π–π interactions facilitated by the Fmoc group and the aromatic side chains of the amino acids. Hydrogel formation by such compounds offers a basis for biomedical applications like drug delivery systems and tissue engineering scaffolds (Ryan et al., 2010).

Antimicrobial Applications

  • Antibacterial Composite Materials : Fmoc-decorated amino acids have been studied for their antibacterial capabilities. For instance, nanoassemblies formed by certain Fmoc-protected amino acids have demonstrated substantial effects on bacterial morphology and have been incorporated within resin-based composites to inhibit bacterial growth. This application underscores the potential of Fmoc-protected amino acids in developing antibacterial coatings or materials for healthcare settings (Schnaider et al., 2019).

Nanotechnology and Material Science

  • Nanoassembly and Material Enhancement : The formation of nanoassemblies and their incorporation into composite materials have been explored for enhancing the mechanical and optical properties of materials. This includes the development of novel biomedical materials leveraging the intrinsic properties of self-assembling building blocks derived from Fmoc-protected amino acids, indicating a pathway for creating advanced materials with specified functional properties (Schnaider et al., 2019).

Peptide Synthesis and Drug Development

  • Solid Phase Peptide Synthesis : The utilization of Fmoc amino acids in solid phase peptide synthesis (SPPS) is well-established. This method is particularly valuable for synthesizing biologically active peptides and small proteins, offering a versatile platform for the development of therapeutic agents and research tools. The orthogonal nature of the Fmoc SPPS methodology allows for a wide variety of conditions and applications in bioorganic chemistry (Fields & Noble, 2009).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) of "rac Fmoc-trifluoromethylalanine" .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEIXNCKLHONCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628775
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Fmoc-trifluoromethylalanine

CAS RN

1219349-78-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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